molecular formula C12H15NOS B575112 2-(2-Isopropoxyethyl)-1,3-benzothiazole CAS No. 190385-07-0

2-(2-Isopropoxyethyl)-1,3-benzothiazole

Cat. No.: B575112
CAS No.: 190385-07-0
M. Wt: 221.318
InChI Key: LYQUAELRAIJGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropoxyethyl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyethyl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 2-aminothiophenol and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isopropoxyethyl)-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)benzothiazole
  • 2-(2-Methoxyethyl)benzothiazole
  • 2-(2-Ethoxyethyl)benzothiazole

Uniqueness

2-(2-Isopropoxyethyl)-1,3-benzothiazole is unique due to its specific isopropoxyethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

190385-07-0

Molecular Formula

C12H15NOS

Molecular Weight

221.318

IUPAC Name

2-(2-propan-2-yloxyethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H15NOS/c1-9(2)14-8-7-12-13-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3

InChI Key

LYQUAELRAIJGBM-UHFFFAOYSA-N

SMILES

CC(C)OCCC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-[2-(1-methylethoxy)ethyl]- (9CI)

Origin of Product

United States

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